molecular formula C12H14N6OS B251267 N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide

N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide

Número de catálogo: B251267
Peso molecular: 290.35 g/mol
Clave InChI: HXWMPZPQVDUFOE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis, making it an attractive target for the treatment of metabolic diseases such as obesity, type 2 diabetes, and cancer. A-769662 has gained significant attention in recent years due to its potential therapeutic benefits and its unique mechanism of action.

Mecanismo De Acción

A-769662 activates N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide by binding to the γ-subunit of the enzyme, leading to a conformational change that allows for phosphorylation of the α-subunit by upstream kinases such as LKB1. This phosphorylation activates this compound and leads to downstream effects such as increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
A-769662 has been shown to have a number of biochemical and physiological effects. In skeletal muscle and adipose tissue, A-769662 increases glucose uptake and fatty acid oxidation, leading to improved glucose homeostasis and insulin sensitivity. In addition, A-769662 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using A-769662 in lab experiments is its specificity for N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide activation. Unlike other this compound activators such as AICAR, A-769662 does not activate other kinases or interfere with other signaling pathways. However, one limitation of using A-769662 is its relatively short half-life, which can make it difficult to maintain consistent levels of this compound activation over time.

Direcciones Futuras

There are a number of potential future directions for research on A-769662. One area of interest is its potential as a therapeutic agent for metabolic diseases such as obesity and type 2 diabetes. Further studies are needed to determine the optimal dosing and delivery methods for A-769662 in humans. Another area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the mechanisms underlying its anti-cancer effects and to identify the types of cancer that are most responsive to A-769662 treatment. Finally, there is potential for the development of new N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide activators based on the structure of A-769662.

Métodos De Síntesis

A-769662 can be synthesized using a multi-step process starting from 4-methylbenzoic acid. The first step involves converting 4-methylbenzoic acid to its corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 2-ethyl-5-amino-1,3,4-thiadiazole to form the corresponding amide. The amide is then treated with sodium azide and triphenylphosphine to form the tetrazole ring. Finally, the thioamide is introduced by reacting the tetrazole with carbon disulfide and sodium hydroxide.

Aplicaciones Científicas De Investigación

A-769662 has been extensively studied in vitro and in vivo for its potential therapeutic benefits. It has been shown to activate N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-methylbenzamide in a dose-dependent manner, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. A-769662 has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and type 2 diabetes. In addition, A-769662 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent.

Propiedades

Fórmula molecular

C12H14N6OS

Peso molecular

290.35 g/mol

Nombre IUPAC

N-[(2-ethyltetrazol-5-yl)carbamothioyl]-4-methylbenzamide

InChI

InChI=1S/C12H14N6OS/c1-3-18-16-11(15-17-18)14-12(20)13-10(19)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,13,14,16,19,20)

Clave InChI

HXWMPZPQVDUFOE-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C

SMILES canónico

CCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.